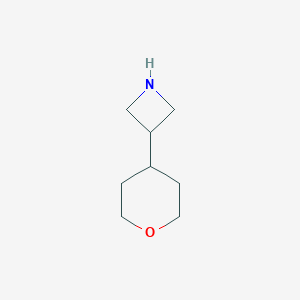

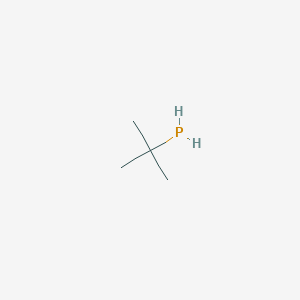

![molecular formula C8H15NO B050863 3-Azabicyclo[3.3.1]nonan-7-ol CAS No. 71209-53-5](/img/structure/B50863.png)

3-Azabicyclo[3.3.1]nonan-7-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Azabicyclo[3.3.1]nonan-7-ol is a compound with the molecular weight of 177.67 .

Synthesis Analysis

Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .Molecular Structure Analysis

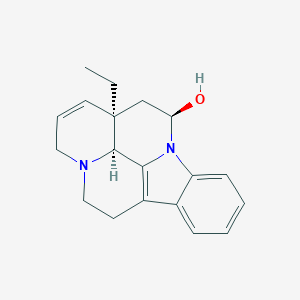

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Chemical Reactions Analysis

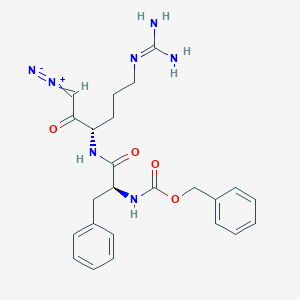

The reactions of 3-azabicyclo[3.3.1]nonan-7-ol with potassium iodide and sodium azide afforded 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes . 9-Iodo derivatives were treated with triphenylphosphine to obtain triphenylphosphonium salts which were converted into the corresponding phosphonium ylides by the action of sodium methoxide in methanol, and the ylides readily reacted with benzaldehyde according to Wittig .科学研究应用

Conformational Studies

Conformational analysis of 3-azabicyclo[3.3.1]nonan derivatives, including 3-azabicyclo[3.3.1]nonan-7-ol, reveals their structural preferences and stereochemistry. These studies, conducted through molecular mechanics calculations and NMR spectroscopy, indicate that the bicyclic system generally adopts a chair-chair conformation with the nitrogen substituent in an equatorial position due to steric factors (Arias-Pérez, Alejo, & Maroto, 1997). Another study confirmed that various 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives exhibit a twin-chair conformation, regardless of substituent size, by employing comprehensive NMR analyses (Park, Jeong, & Parthiban, 2011).

Synthetic Applications and Structural Analysis

A synthetic and structural examination of esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol demonstrated their conformational characteristics and potential pharmacological applications. These compounds show a preference for a flattened chair-chair conformation, influenced by the positioning of substituents and the geometry of the molecular framework (Iriepa et al., 1995).

Antimicrobial Activity

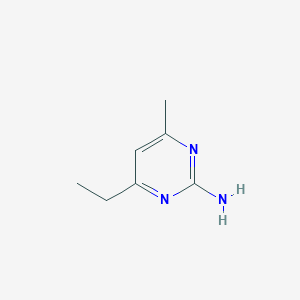

Novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have been synthesized and evaluated for their antimicrobial properties. This includes the assessment of their structure-activity relationship, providing valuable insights into the development of potential antimicrobial agents (Ramachandran et al., 2011).

Antioxidant Properties

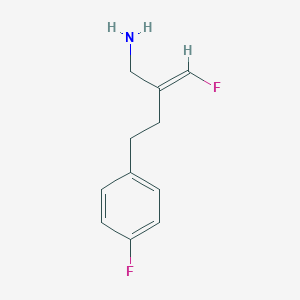

The design and synthesis of 7-alkylated 3-azabicyclo[3.3.1]nonan-9-ones were aimed at exploring their antioxidant capabilities. This approach utilized a modified Mannich condensation process to create compounds that were then evaluated for their antioxidant effectiveness. Some of these synthesized compounds showed promising results comparable to known antioxidants, such as l-ascorbic acid and α-tocopherol (Park et al., 2012).

Aerobic Alcohol Oxidation Catalysts

A study identified hydroxylamine derivatives of 3-azabicyclo[3.3.1]nonan-9-ol as efficient catalysts for the aerobic oxidation of secondary alcohols to ketones using molecular oxygen. This highlights the potential of these compounds in sustainable chemistry applications (Toda et al., 2023).

安全和危害

未来方向

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future research could focus on exploring radical approaches to synthesize this compound.

属性

IUPAC Name |

3-azabicyclo[3.3.1]nonan-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEPUCOVORWHMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1CNC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.3.1]nonan-7-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)

![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)

![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)